molecular formula C16H14N2 B11926236 5-Phenyl-1-(p-tolyl)-1H-pyrazole CAS No. 943725-79-9

5-Phenyl-1-(p-tolyl)-1H-pyrazole

Cat. No.: B11926236
CAS No.: 943725-79-9
M. Wt: 234.29 g/mol
InChI Key: KCJXSSPRCFTXHD-UHFFFAOYSA-N
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Description

5-Phenyl-1-(p-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a phenyl group and a p-tolyl group attached to the pyrazole ring, making it a substituted pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(p-tolyl)-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of phenylhydrazine with 1-(p-tolyl)-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(p-tolyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

5-Phenyl-1-(p-tolyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1-(p-tolyl)-1H-tetrazole: Another heterocyclic compound with similar structural features but different nitrogen atom arrangement.

    3-(p-Toluidino)-5-phenyl-1-p-tolyl-1H-pyrrol-2(5H)-one: A related compound with a pyrrole ring instead of a pyrazole ring.

Uniqueness

5-Phenyl-1-(p-tolyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both phenyl and p-tolyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

943725-79-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(4-methylphenyl)-5-phenylpyrazole

InChI

InChI=1S/C16H14N2/c1-13-7-9-15(10-8-13)18-16(11-12-17-18)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

KCJXSSPRCFTXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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